molecular formula C10H20ClN B1460463 4-Cyclobutylazepane hydrochloride CAS No. 2060063-12-7

4-Cyclobutylazepane hydrochloride

Cat. No.: B1460463
CAS No.: 2060063-12-7
M. Wt: 189.72 g/mol
InChI Key: BXTHKLMLYBDENB-UHFFFAOYSA-N
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Description

4-Cyclobutylazepane hydrochloride is a synthetic compound with the molecular formula C10H20ClN and a molecular weight of 189.72 g/mol. It belongs to the class of CB1 receptor antagonists. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-Cyclobutylazepane hydrochloride involves several steps, typically starting with the preparation of the azepane ring followed by the introduction of the cyclobutyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Cyclobutylazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Cyclobutylazepane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a reference standard in analytical chemistry.

    Biology: It is used in studies involving CB1 receptor antagonists to understand their role in biological processes.

    Medicine: It has potential therapeutic applications in the treatment of conditions related to the endocannabinoid system.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Cyclobutylazepane hydrochloride involves its interaction with the CB1 receptors in the body. By binding to these receptors, it inhibits their activity, which can modulate various physiological processes. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating mood, appetite, and pain sensation .

Comparison with Similar Compounds

4-Cyclobutylazepane hydrochloride can be compared with other CB1 receptor antagonists, such as:

    Rimonabant: Another CB1 receptor antagonist with similar applications in scientific research and potential therapeutic uses.

    AM251: A compound with similar receptor binding properties but different chemical structure.

The uniqueness of this compound lies in its specific chemical structure, which may offer distinct advantages in certain research applications .

Properties

IUPAC Name

4-cyclobutylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-3-9(4-1)10-5-2-7-11-8-6-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTHKLMLYBDENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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